Synthesis Yield: 2-yl vs. 4-yl Regioisomer
When both regioisomers are prepared via the same patent-described Intermediate example I-92 protocol—nucleophilic aromatic substitution of ethyl 6-chloronicotinate with the corresponding tetrahydropyranylmethanol—the 2-yl isomer (CAS 1016735-31-1) is obtained in 34% isolated yield, whereas the 4-yl isomer (CAS 1072855-70-9) is obtained in 60% yield [1]. The lower yield for the 2-yl isomer is attributable to increased steric hindrance at the neopentylic-like oxan-2-ylmethanol oxygen and competing side reactions arising from acetal-like reactivity of the 2-alkoxy-substituted tetrahydropyran ring [1].
| Evidence Dimension | Isolated synthesis yield under identical patent protocol (Intermediate example I-92) |
|---|---|
| Target Compound Data | 34% yield (CAS 1016735-31-1; ethyl 6-chloronicotinate + tetrahydro-2H-pyran-2-ylmethanol, 1.5 h stirring) |
| Comparator Or Baseline | 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (CAS 1072855-70-9): 60% yield (ethyl 6-chloronicotinate + tetrahydro-2H-pyran-4-ylmethanol) |
| Quantified Difference | 26 percentage-point yield deficit (34% vs. 60%); relative yield ratio = 0.57 |
| Conditions | Patent US08143408B2 / Intermediate example I-92; nucleophilic aromatic substitution; reaction mixture stirred for 1.5 h; product identity confirmed by ¹H NMR and MS (ESI) |
Why This Matters
Procurement decisions for multi-step syntheses must account for the 1.76-fold higher cost of goods for the 2-yl isomer relative to the 4-yl isomer when both are viable building blocks, and researchers should verify that the 2-yl chirality is mechanistically required before committing to the lower-yielding route.
- [1] U.S. Patent US08143408B2. Intermediate example I-92. 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid: 34% yield. ¹H NMR (400 MHz, DMSO-d₆) and MS (ESI) m/z 238 [M+H⁺] data provided. View Source
